5-Chloro-1,3-benzothiazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAWJILQDJACID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=N2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Process
| Step | Description | Conditions and Details | Yield and Purity |
|---|---|---|---|
| 1 | Reduction of precursor compound (III) under hydrogenation catalyst to form compound (II) | Organic solvent, Pd/C catalyst, 0.5 MPa hydrogen pressure, 50°C, filtration and concentration | Yield: 90%, Purity: 98%, mp 84–86 °C |
| 2 | Diazotization of compound (II) to form diazonium salt (V) | Mixed solvent (ethanol and benzene), sulfuric acid, sodium nitrite, 25°C, stirring for 1 hour, reflux 3–5 hours | Yield: 70%, Purity: 98%, mp 174–176 °C |
| 3 | Reaction of diazonium salt (V) with sulfur dioxide and chlorine in presence of copper sulfate | Organic solvents (toluene, xylene, dichloromethane, chloroform), 0–115°C, copper sulfate 1–3 eq., extraction | Yield: 65%, Purity: 98%, mp 116–118 °C |
This method emphasizes mild reaction conditions, low raw material cost, and environmental considerations by minimizing corrosion and pollution, making it suitable for industrial production.
Chlorosulfonic Acid Route
An alternative classical synthesis involves direct sulfonation of benzo[d]thiazole derivatives using chlorosulfonic acid:
| Parameter | Details |
|---|---|
| Starting Material | Benzo[d]thiazole (1 g, 7.45 mmol) |
| Reagent | Chlorosulfonic acid (5.5 mmol) |
| Temperature | Addition at 0°C, stirring at room temperature (0.5 h), then heating at 105°C overnight |
| Work-up | Cooling to -10°C, quenching on ice, extraction with ethyl acetate, washing with brine, drying, chromatography |
| Product | 1,3-Benzothiazole-4-sulfonyl chloride |
| Yield | 218 mg obtained |
| Characterization | ^1H NMR (CDCl3): δ 9.41 (s, 1H), 8.41 (dd), 8.29 (dd), 7.68 (t) |
This route is straightforward but requires careful temperature control and handling of corrosive chlorosulfonic acid. It is suitable for laboratory-scale synthesis but may pose challenges for scale-up due to reagent hazards.
Sulfonylation via Diazotization and Sulfur Dioxide/Chlorine Reaction
The patented method described in section 3 uses diazotization followed by reaction with sulfur dioxide and chlorine in the presence of copper sulfate. This approach allows for:
- Controlled introduction of the sulfonyl chloride group.
- Use of milder reaction conditions.
- Potential for better purity and yield.
- Reduced environmental impact compared to direct chlorosulfonic acid sulfonation.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Patented diazotization + SO2/Cl2 | Pd/C hydrogenation, diazotization, CuSO4 catalysis | 65–90 | ~98 | Mild conditions, scalable | Multi-step, requires careful control |
| Chlorosulfonic acid sulfonation | Chlorosulfonic acid, 0–105°C | Moderate | High | Simple, direct sulfonylation | Corrosive reagents, scale-up issues |
| Oxidative sulfonylation (related compounds) | Halogenated sulfonyl reagents, H2O2 oxidation | 56–69 | Good | Efficient, mild oxidation | Not directly demonstrated for 5-chloro |
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted benzothiazoles or other derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
5-Chloro-1,3-benzothiazole-4-sulfonyl chloride can be synthesized through various methods involving the chlorination of benzothiazoles followed by sulfonylation. The compound's structure includes a benzothiazole core, which contributes to its biological activity and reactivity. Its molecular formula is C₇H₃Cl₂NO₂S₂, and it has distinct chemical properties that facilitate its use in further chemical transformations.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds derived from this sulfonyl chloride exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.94 mg/mL for various strains .
Antiviral Activity
In addition to antimicrobial properties, some derivatives have demonstrated antiviral activity against tobacco mosaic virus, showcasing the versatility of benzothiazole compounds in combating viral infections . The mechanism of action often involves interference with viral replication processes.
Applications in Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various bioactive molecules. It is particularly useful in the development of:
- Antibacterial agents : Compounds synthesized from this compound have been reported to possess superior activity compared to traditional antibiotics like ampicillin and streptomycin .
- Antifungal agents : Its derivatives have shown enhanced antifungal properties against strains resistant to standard treatments .
- Antiviral drugs : The synthesis of sulfonamide derivatives has been linked to antiviral activities, providing a pathway for developing new antiviral therapies .
Agrochemical Applications
Benzothiazole derivatives are also being explored for their potential as agrochemicals. Their ability to act as fungicides or bactericides makes them candidates for protecting crops from various pathogens. Research into their efficacy in agricultural settings is ongoing, with promising results indicating a role in sustainable agriculture.
Material Science Applications
The unique chemical properties of this compound allow it to be used in material science for:
- Polymer synthesis : Incorporating benzothiazole units into polymers can enhance their thermal stability and mechanical properties.
- Dyes and pigments : The compound's vibrant color properties make it suitable for developing dyes used in textiles and coatings.
Case Studies
Mechanism of Action
5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is similar to other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-aminothiophenols. its unique chlorine and sulfonyl chloride groups confer distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
Reactivity and Stability
- Sulfonyl Chloride Group : The sulfonyl chloride moiety in this compound enables nucleophilic substitution reactions, forming sulfonamides or sulfonic esters. This contrasts with 5-phenyl-1,3-thiazole-4-sulfonyl chloride, which similarly reacts with amines to yield sulfonamides but requires oxidative conditions for chlorination .
- Chlorine Substitution : The electron-withdrawing chlorine at position 5 enhances electrophilic reactivity at position 4, a feature shared with 5-chloro-1,3-dimethylpyrazole derivatives. This substitution pattern is critical for stabilizing intermediates in Friedel-Crafts acylations .
Biological Activity
5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
This compound is a sulfonamide derivative with a benzothiazole core. Its structure can be represented as follows:
The presence of the sulfonyl chloride group enhances its reactivity, making it a valuable scaffold for synthesizing various derivatives with potentially improved biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to benzothiazoles. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 20 | |
| Escherichia coli | 28 | ||
| Bacillus subtilis | 25 | ||
| Pseudomonas aeruginosa | 30 |
The above table indicates that 5-chloro derivatives exhibit significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound is comparable to standard antibiotics like ciprofloxacin.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Research indicates that derivatives of benzothiazoles can inhibit the growth of various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Cervical cancer (SISO) | 14.74 | |
| Bladder cancer (RT-112) | 10.50 |
The cytotoxicity data demonstrate that this compound exhibits moderate to high activity against specific cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells by activating specific cellular pathways .
- Molecular Docking Studies : In silico evaluations suggest that the compound interacts with target proteins crucial for bacterial and cancer cell survival .
Case Studies
Case Study 1 : A study conducted by Haroun et al. synthesized several benzothiazole derivatives and evaluated their antimicrobial activity. Among these, compounds containing the sulfonyl chloride moiety displayed enhanced antibacterial effects against resistant strains of bacteria .
Case Study 2 : Morsy et al. explored the cytotoxic effects of benzothiazoles on human cancer cell lines. Their findings indicated that derivatives with halogen substitutions showed superior activity compared to standard chemotherapeutics .
Q & A
Q. What are the common synthetic routes for 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride, and how do protection-deprotection strategies optimize yield?
The synthesis typically involves cyclization of intermediates followed by oxidative chlorination. For example, analogous sulfonyl chlorides are synthesized via cyclization using Lawesson’s reagent, with subsequent chlorination to introduce the sulfonyl chloride group . Protection-deprotection strategies (e.g., benzyl or methyl groups) are critical to prevent undesired side reactions during sulfonation. Purification via recrystallization or column chromatography ensures high purity, though yields may vary depending on steric hindrance and reaction conditions .
Q. How is the structure of this compound validated post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar benzothiazole derivatives are analyzed using SHELX programs (e.g., SHELXL for refinement), with validation tools like checkCIF ensuring geometric plausibility and absence of crystallographic disorders . Dihedral angles between aromatic rings and sulfonyl groups are key metrics for structural confirmation .
Q. What purification methods are recommended to isolate this compound from reaction mixtures?
Column chromatography with silica gel (eluting with hexane/ethyl acetate gradients) is commonly used. For thermally stable derivatives, fractional crystallization in solvents like dichloromethane or ethanol improves purity. Analytical techniques such as HPLC or NMR (monitoring for residual solvents/byproducts) are critical for quality control .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for sulfonyl chloride derivatives?
Discrepancies in bond lengths or angles may arise from different refinement software (e.g., SHELX vs. WinGX). Density functional theory (DFT) calculations can validate experimental data by comparing optimized geometries with observed structures. For instance, deviations >0.01 Å in C–S bond lengths warrant re-examination of hydrogen bonding or torsional strain .
Q. What strategies are employed to design sulfonamide derivatives from this compound for antitumor applications?
The sulfonyl chloride group reacts with amines to form sulfonamides. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives were screened against 60 cancer cell lines, revealing structure-activity relationships (SARs). Substituents at the benzothiazole 2-position (e.g., aryl groups) enhance cytotoxicity by intercalating DNA or inhibiting kinases .
Q. How do reaction conditions influence the regioselectivity of sulfonation in benzothiazole systems?
Regioselectivity is controlled by electronic and steric factors. Electron-withdrawing groups (e.g., Cl at position 5) direct sulfonation to the 4-position. Reaction temperature (<0°C) and stoichiometric ratios (e.g., 1:1.2 substrate:chlorinating agent) minimize polysubstitution. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .
Q. What methodological challenges arise in assessing the antimicrobial activity of benzothiazole-sulfonyl chloride derivatives?
Bioassays require careful handling of hydrolytically labile sulfonyl chlorides. Derivatives are typically converted to stable sulfonamides before testing. For example, pyrrole-3-carboxamides derived from sulfonyl chlorides showed MIC values as low as 7.8 µg/ml against Staphylococcus and Candida albicans. False negatives may occur if hydrolysis products interfere with assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
